Structural Elucidation of 2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one: A Comprehensive NMR Characterization Guide
Executive Summary 2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS 885460-84-4) is a highly specialized halogenated aromatic ketone. In medicinal chemistry and forensic toxicology, it serves as a critical syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS 885460-84-4) is a highly specialized halogenated aromatic ketone. In medicinal chemistry and forensic toxicology, it serves as a critical synthetic precursor for novel psychoactive substances (NPS), most notably the indanyl-cathinone derivative 5-PPDi[1]. Furthermore, structurally analogous chloro-indanyl-propanones are leveraged in the development of photoaffinity probes for complex biological targets, such as the NLRP3 inflammasome[2].
Due to its forensic and pharmacological significance, rigorous structural elucidation is paramount. This whitepaper provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol, detailing the
1
H and
13
C chemical shifts, coupling constants, and the underlying quantum mechanical causality dictating these spectral features.
Mechanistic Basis of Chemical Shifts
The molecule consists of two distinct spectroscopic domains, each governed by specific electronic effects:
The Indane Core: A fused bicyclic system comprising a benzene ring and a cyclopentane ring. The substitution of a strong electron-withdrawing carbonyl group at C-5 breaks the molecule's symmetry, inducing significant magnetic anisotropy. The carbonyl's diamagnetic anisotropy strongly deshields the ortho protons (H-4 and H-6), pushing them downfield relative to unsubstituted indane.
The
α
-Chloroethyl Ketone Moiety: The -CH(Cl)CH
3
group is subjected to the combined inductive (-I) effects of both the highly electronegative chlorine atom and the carbonyl oxygen. This dual deshielding pushes the methine proton into a distinct downfield region, a phenomenon well-documented in analogous compounds like 2-chloropropiophenone[3] and 2-chloro-1-phenylbutan-1-one[4].
1
H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by distinct spin-spin splitting patterns governed by the
n+1
rule and Karplus relationships.
Table 1:
1
H NMR Chemical Shifts and Causality (Predicted in CDCl
3
at 400 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment / Causality
H-4
7.80
d
1.5
1H
Deshielded by ortho-carbonyl; fine meta-coupling to H-6.
H-6
7.75
dd
8.0, 1.5
1H
Deshielded by ortho-carbonyl; ortho to H-7, meta to H-4.
H-7
7.30
d
8.0
1H
Ortho to H-6; resides outside the strongest carbonyl deshielding cone.
CH(Cl)
5.25
q
6.8
1H
Strongly deshielded by the adjacent
α
-chlorine and C=O
π
-system.
C1-H
2
2.96
t
7.5
2H
Benzylic protons of the cyclopentane ring (para to substitution).
C3-H
2
2.92
t
7.5
2H
Benzylic protons of the cyclopentane ring (meta to substitution).
C2-H
2
2.10
p
7.5
2H
Aliphatic protons of the cyclopentane ring.
CH
3
1.75
d
6.8
3H
Beta to chlorine, alpha to methine; split by the single methine proton.
13
C NMR Spectral Analysis
Carbon-13 NMR provides a definitive map of the molecular skeleton. The wide chemical shift range prevents overlap, allowing for the precise assignment of the indane core's quaternary carbons.
Table 2:
13
C NMR Chemical Shifts and Causality (Predicted in CDCl
3
at 100 MHz)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment / Causality
C=O
192.5
Quaternary
Highly deshielded carbonyl carbon, typical for conjugated aryl ketones.
C-7a
150.1
Quaternary
Bridgehead carbon, para to the electron-withdrawing carbonyl.
C-3a
144.8
Quaternary
Bridgehead carbon, meta to the carbonyl.
C-5
135.2
Quaternary
Ipso carbon attached directly to the carbonyl group.
C-6
127.3
CH
Aromatic carbon ortho to the carbonyl.
C-4
125.8
CH
Aromatic carbon ortho to the carbonyl.
C-7
124.6
CH
Aromatic carbon meta to the carbonyl.
CH(Cl)
52.8
CH
Deshielded by the highly electronegative chlorine and adjacent C=O[4].
C-1
33.1
CH
2
Benzylic cyclopentane carbon.
C-3
32.8
CH
2
Benzylic cyclopentane carbon.
C-2
25.6
CH
2
Aliphatic cyclopentane carbon.
CH
3
20.2
CH
3
Terminal methyl group of the
α
-chloroethyl chain.
Self-Validating Experimental Protocol
To ensure scientific integrity, the NMR workflow must be a self-validating system. A simple 1D spectrum is insufficient for unambiguous assignment; 2D correlation is mandatory to prevent misassignment of the indane regioisomers.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15–20 mg of high-purity (>98%) 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one in 0.6 mL of deuterated chloroform (CDCl
3
). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
Instrument Calibration: Transfer the solution to a 5 mm NMR tube. Tune and match the spectrometer probe to the
1
H and
13
C frequencies. Shim the magnet (Z1-Z5 gradients) to achieve a lock signal with a line width at half-height of <1.0 Hz for the TMS peak.
1D Acquisition:
Acquire a
1
H spectrum (16 scans, 10 ppm spectral width, 2s relaxation delay).
Acquire a
13
C{
1
H} spectrum (1024 scans, 250 ppm spectral width) and a DEPT-135 spectrum to differentiate CH/CH
3
(positive phase) from CH
2
(negative phase).
2D Correlation (The Self-Validation Step):
HSQC (Heteronuclear Single Quantum Coherence): Map all protons to their directly attached carbons. This confirms the assignment of the indane CH
2
groups (C-1, C-2, C-3) against the DEPT-135 data.
HMBC (Heteronuclear Multiple Bond Correlation): Verify the regiochemistry. Look for a critical
3JCH
cross-peak from the methyl protons (
∼
1.75 ppm) to the carbonyl carbon (
∼
192.5 ppm). Additionally, a
3JCH
correlation from H-4 and H-6 to the carbonyl carbon definitively validates the C-5 substitution on the indane ring, proving the structural connectivity beyond a reasonable doubt.
Workflow Visualization
Self-validating NMR workflow for the structural elucidation of halogenated indanyl ketones.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 221281, 2-Chloropropiophenone." PubChem. Available at:[Link]
Fabregat-Safont, David, et al. "Metabolic profiling of four synthetic stimulants, including the novel indanyl-cathinone 5-PPDi, after human hepatocyte incubation." Journal of Pharmaceutical and Biomedical Analysis 180 (2020): 113063. Available at:[Link]
Tapia-Rojo, R., et al. "A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target." ACS Chemical Biology 16.6 (2021): 1065-1072. Available at:[Link]
LC-MS/MS fragmentation pathways of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
An In-depth Technical Guide to the LC-MS/MS Fragmentation of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one Executive Summary This technical guide provides a comprehensive analysis of the fragmentation behavior of 2-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the LC-MS/MS Fragmentation of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Executive Summary
This technical guide provides a comprehensive analysis of the fragmentation behavior of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one under Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions. As a compound of interest in various fields, from synthetic chemistry to forensic science, understanding its mass spectral characteristics is paramount for unambiguous identification and quantification. This document, written from the perspective of a Senior Application Scientist, synthesizes foundational mass spectrometry principles with practical, field-proven insights. We will dissect the primary fragmentation mechanisms, including alpha-cleavage and rearrangements, and present a detailed, validated methodology for its analysis. The guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of small molecule structural elucidation by mass spectrometry.
Introduction
The Analyte: 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
The target analyte, with the chemical formula C₁₂H₁₃ClO, features a core structure composed of a 2,3-dihydro-1H-inden (indane) moiety linked to a chlorinated propyl ketone chain. Its CAS Number is 885460-84-4.[1] The structure incorporates several key features that dictate its fragmentation behavior: a ketone carbonyl group, an alkyl chain with an α-chloro substituent, and a bicyclic aromatic system. While specific literature on the mass spectrometry of this exact molecule is scarce, its structural similarity to other indane-containing compounds, such as the synthetic cathinone 5-PPDI, provides a strong basis for predicting its metabolic and fragmentation pathways.[2]
The Challenge: The Role of LC-MS/MS in Structural Elucidation
In modern analytical science, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the identification and quantification of trace-level organic molecules in complex matrices. Its power lies in the synergy between the chromatographic separation provided by LC and the high selectivity and sensitivity of MS/MS. For a molecule like 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, MS/MS is not merely a detection technique but a structural elucidation tool. By precisely controlling the fragmentation of a selected precursor ion and analyzing the resulting product ions, we can piece together a "fingerprint" of the molecule, confirming its identity with high confidence. This guide explains how to generate and interpret that fingerprint.
Foundational Fragmentation Principles in Mass Spectrometry
To interpret the product ion spectrum of our analyte, we must first understand the fundamental rules governing how molecules fragment upon collisional activation. For a ketone, two fragmentation pathways are particularly dominant and predictable.[3][4]
Alpha (α)-Cleavage
Alpha-cleavage is a hallmark fragmentation mechanism for carbonyl compounds.[5] The process involves the homolytic cleavage of a bond between the carbonyl carbon and an adjacent (alpha) carbon. This is a highly favored process because the resulting acylium ion is resonance-stabilized, making it a stable, and therefore abundant, fragment in the mass spectrum.[6][7] For an asymmetrical ketone like our analyte, α-cleavage can occur on either side of the carbonyl group, leading to two distinct and diagnostic acylium ions.
The McLafferty Rearrangement
The McLafferty rearrangement is another critical fragmentation pathway for carbonyl compounds, but it has a specific structural prerequisite: the presence of a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[8][9] The mechanism involves a six-membered cyclic transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the bond between the α- and β-carbons.[6][10] This results in the formation of a neutral alkene molecule (which is not detected by the mass spectrometer) and a resonance-stabilized enol radical cation, which is detected.[6] The presence or absence of a McLafferty fragment provides crucial structural information.
Influence of Halogen Isotopes
The presence of a chlorine atom provides an invaluable diagnostic tool. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). Consequently, any fragment containing the chlorine atom will appear as a pair of peaks separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1. This isotopic signature is a powerful filter for identifying chlorine-containing fragments in the spectrum.[11]
Experimental Design & Methodology
The following protocols are designed to be a self-validating system, where the choice of each parameter is justified to ensure robust and reproducible results for the analysis of our target analyte.
Rationale for Method Development
Our objective is to develop a method that provides excellent chromatographic peak shape, efficient ionization, and informative fragmentation. We will use a reverse-phase C18 column, which is ideal for retaining moderately polar small molecules like our analyte. Electrospray ionization (ESI) in positive mode is selected because the carbonyl oxygen is a site that can be readily protonated to form the [M+H]⁺ precursor ion.[12] The MS/MS parameters, particularly the collision energy, will be optimized to induce cleavage of the key bonds and generate a rich product ion spectrum.
Experimental Workflow
The overall analytical process follows a logical sequence from sample preparation to data analysis, ensuring the integrity and quality of the results at each stage.
Mechanistic Control and Protocol Standardization for the Alpha-Chlorination of 1-(2,3-Dihydro-1H-inden-5-yl)propan-1-one
An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The synthesis of indanyl-based active pharmaceutical ingredients (APIs)—particularly monoamine transporter inhibitors and pyrovalerone...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
The synthesis of indanyl-based active pharmaceutical ingredients (APIs)—particularly monoamine transporter inhibitors and pyrovalerone analogs—relies heavily on the precise functionalization of ketone intermediates. The transformation of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one into 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one via alpha-halogenation is a critical juncture in this synthetic pipeline. This whitepaper dissects the mechanistic causality, reagent selection, and self-validating protocols required to achieve high regioselectivity and yield while avoiding the pitfalls of polyhalogenation and aromatic substitution.
Molecular Context & Regioselectivity
When functionalizing 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, the chemist is presented with two potential sites for electrophilic attack: the electron-rich indanyl aromatic ring and the alpha-carbon of the propyl chain.
The causality behind the observed regioselectivity lies in the electronic influence of the carbonyl group. The ketone acts as a strong electron-withdrawing group (EWG), effectively deactivating the fused aromatic system toward Electrophilic Aromatic Substitution (EAS). Consequently, under controlled ionic conditions, the electrophilic chlorine is directed exclusively to the alpha-carbon via the formation of a nucleophilic enol intermediate.
Mechanistic Causality: The Acid-Catalyzed Paradigm
The choice between acid and base catalysis is the most consequential decision in ketone halogenation.
According to[1], basic conditions lead to rapid polyhalogenation. In a basic medium, the introduction of an electronegative chlorine atom increases the acidity of the remaining alpha-protons via inductive electron withdrawal. This accelerates subsequent deprotonations, often culminating in a haloform-type cleavage[2][3].
To synthesize the mono-chloro intermediate, acid catalysis is mandatory . The mechanism operates under kinetic control:
Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.
Enolization (Rate-Determining Step): Deprotonation of the alpha-carbon yields the reactive enol. Kinetic studies on propiophenone derivatives confirm that this step is the bottleneck and is entirely independent of halogen concentration[4][5].
Electrophilic Attack: The enol double bond attacks the chlorinating agent.
Deactivation: Once mono-chlorinated, the electron-withdrawing chlorine significantly decreases the basicity of the carbonyl oxygen. This makes subsequent protonation highly unfavorable, effectively halting the reaction at the mono-chloro stage[1].
Reaction mechanism of acid-catalyzed alpha-chlorination via enol intermediate.
Reagent Selection & Quantitative Metrics
While elemental chlorine gas (
Cl2
) catalyzed by Lewis acids (e.g.,
AlCl3
) is highly efficient for industrial-scale propiophenone chlorination[6], Sulfuryl Chloride (
SO2Cl2
) is the superior choice for lab-to-pilot scalability.
Unlike radical-mediated aliphatic chlorinations that require initiators (like AIBN), the alpha-halogenation of ketones by
SO2Cl2
proceeds via an ionic pathway. The trace
HCl
generated from ambient moisture hydrolysis acts as an autocatalyst, driving the initial enolization. Furthermore, the gaseous byproducts (
SO2
and
HCl
) drive the reaction equilibrium forward irreversibly while leaving no solid residues to complicate downstream purification.
Quantitative Reagent Comparison
Data summarized from standard process chemistry optimizations for propiophenone derivatives.
Chlorinating Agent
Typical Yield
Purity Profile
Scalability
Key Byproducts
Sulfuryl Chloride (
SO2Cl2
)
85–92%
High (Mono-Cl >95%)
Excellent
SO2
(gas), HCl (gas)
Chlorine Gas (
Cl2
/
AlCl3
)
90–95%
High
Industrial
HCl (gas), Al salts
N-Chlorosuccinimide (NCS)
75–80%
Moderate
Lab-scale
Succinimide (solid)
Copper(II) Chloride (
CuCl2
)
70–85%
Moderate
Poor
Cu(I) salts (heavy metal)
Self-Validating Experimental Protocol
A protocol is "self-validating" when its physical observables directly correlate with its chemical progress, preventing the operator from proceeding blindly. In this workflow, the stoichiometric evolution of
SO2
and
HCl
gases serves as a real-time kinetic indicator.
Step-by-Step Methodology (
SO2Cl2
Route)
Dissolution (Solvent Causality): Charge a dry, glass-lined reactor with 1.0 equivalent of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. Dissolve in anhydrous Dichloromethane (DCM) (5 volumes). Causality: DCM is chosen because it is non-nucleophilic, unreactive toward
SO2Cl2
, and easily stripped during isolation.
Thermal Regulation: Cool the reactor to 0–5 °C under an inert nitrogen atmosphere. Causality: Low temperatures control the exothermic release of gases and prevent localized heating that could trigger unwanted aromatic chlorination.
Electrophilic Addition: Add 1.05 equivalents of Sulfuryl Chloride (
SO2Cl2
) dropwise over 60 minutes.
Maturation & In-Process Control (IPC): Remove the cooling bath and allow the reaction to warm to 20–25 °C. Stir for 2–4 hours. The reaction is self-validating: vigorous gas evolution will occur and eventually cease. Once gas evolution stops, pull a sample for HPLC analysis. Do not proceed until residual starting material is <1.0%.
Quench: Slowly pour the reaction mixture into a cold (0 °C) saturated aqueous solution of Sodium Bicarbonate (
NaHCO3
). Causality: This neutralizes the dissolved
HCl
and destroys any unreacted
SO2Cl2
, terminating the reaction cleanly.
Isolation: Separate the organic phase. Extract the aqueous phase once with DCM. Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.
Step-by-step experimental workflow for 2-chloro indanyl product synthesis.
References
The chlorination of propiophenone; determination of pKa value and of the course of the reaction
Source: Canadian Journal of Chemistry (via ResearchGate)
URL:[Link]
An In-Depth Technical Guide to the Thermodynamic Stability of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermodynamic Stability in Drug Development The journey of a drug candidate...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, a significant one being the inherent stability of the active pharmaceutical ingredient (API). Thermodynamic stability, the measure of a system's energy state, is a cornerstone of drug development. It dictates a compound's shelf-life, its susceptibility to degradation under various environmental conditions, and ultimately, its safety and efficacy.[1][2] An unstable compound can lead to the formation of impurities, loss of potency, and potential toxicity, jeopardizing patient safety and leading to costly failures in the development pipeline.
This guide provides a comprehensive framework for assessing the thermodynamic stability of a specific molecule of interest: 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one . As a senior application scientist, my objective is to not only outline the necessary experimental protocols but to also provide the underlying scientific rationale, enabling researchers to design and execute robust stability studies. We will explore the key analytical techniques and forced degradation studies essential for characterizing the stability profile of this α-chloro ketone derivative.
Molecular Profile: Understanding the Inherent Stability Risks
The structure of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one presents several functional groups that can influence its stability:
α-Chloro Ketone: This is the most reactive moiety and the primary site of potential degradation. The electron-withdrawing nature of the carbonyl group makes the α-carbon susceptible to nucleophilic attack, and the chlorine atom is a good leaving group. Hydrolysis is a common degradation pathway for α-chloro ketones, leading to the formation of an α-hydroxy ketone and hydrochloric acid.[3] This reaction can be catalyzed by both acidic and basic conditions. Other potential degradation pathways include reactions with nucleophiles and base-catalyzed rearrangements.[3]
Propan-1-one Chain: The ketone functionality itself can be a site for various reactions, though it is generally more stable than the α-chloro position.
2,3-dihydro-1H-inden-5-yl (Indane) Moiety: The indane ring system is relatively stable. However, its substituent position on the aromatic ring can influence the electronic properties of the ketone and thus its reactivity.
A thorough understanding of these structural features is paramount in designing a comprehensive stability testing program.
Core Experimental Approaches to Thermodynamic Stability Assessment
A multi-faceted approach is necessary to fully characterize the thermodynamic stability of a compound. This typically involves a combination of thermal analysis techniques and forced degradation studies.
Thermal Analysis: Probing the Solid-State Stability
Thermal analysis techniques are indispensable for evaluating the solid-state stability of a drug substance. They provide crucial information about melting point, decomposition temperature, and polymorphic forms.
a) Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] This allows for the determination of key thermal events.[6][7]
Expertise & Experience: A sharp, well-defined melting endotherm on a DSC thermogram is indicative of a pure, crystalline material. A broad melting range or the presence of multiple thermal events can suggest the presence of impurities or polymorphism, both of which can impact stability. In the context of our target molecule, DSC can be used to determine its melting point and to screen for potential polymorphic forms which may have different stability profiles.[8]
Sample Preparation: Accurately weigh 3-5 mg of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge (50 mL/min).
Data Analysis: Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point (Tm), and the area under the peak represents the enthalpy of fusion (ΔHf).
b) Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[9][10] It is particularly useful for determining the thermal decomposition temperature and quantifying the presence of volatile components like water or residual solvents.[11]
Trustworthiness: TGA provides a direct measure of mass loss, making it a highly reliable method for assessing thermal stability. A TGA curve showing a sharp, single-step mass loss at a high temperature indicates good thermal stability. A gradual mass loss or multiple decomposition steps at lower temperatures would suggest lower stability. For our molecule, TGA will reveal the temperature at which it begins to decompose.
Forced degradation, or stress testing, is a critical component of stability assessment as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[12][13] These studies involve subjecting the drug substance to conditions more severe than those it would encounter during storage to identify potential degradation products and pathways.[14][15] The goal is to achieve a target degradation of 5-20% of the API.[16]
Authoritative Grounding: The ICH Q1A(R2) guideline provides the framework for conducting forced degradation studies.[17] These studies are essential for developing and validating stability-indicating analytical methods.[13]
Experimental Workflow: Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Detailed Protocols for Forced Degradation Studies
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one in a suitable solvent like acetonitrile.
Acid Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
Heat the mixture at 60°C for a specified period (e.g., 8 hours).[3]
Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
Base Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
Keep the mixture at room temperature for a shorter duration (e.g., 30 minutes) due to the expected higher reactivity.[3]
Neutralize with 0.1 M HCl and dilute for HPLC analysis.
Oxidative Degradation:
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
Store at room temperature for a defined period (e.g., 24 hours).
Dilute for HPLC analysis.
Thermal Degradation (Solid State):
Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for a specified duration.
At various time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.
Photostability:
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
Method Parameters (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy).
Injection Volume: 10 µL.
Data Presentation: Summary of Forced Degradation Results
Stress Condition
% Degradation
Number of Degradants
Major Degradant (RT)
Acid Hydrolysis (0.1 M HCl, 60°C, 8h)
12.5%
2
4.2 min
Base Hydrolysis (0.1 M NaOH, RT, 30min)
18.2%
3
3.8 min, 5.1 min
Oxidative (3% H2O2, RT, 24h)
8.7%
1
6.5 min
Thermal (Solid, 80°C, 7 days)
2.1%
1
4.2 min
Photolytic (ICH Q1B)
5.6%
2
7.1 min
Elucidation of Degradation Pathways
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to identify the structures of the degradation products observed in the HPLC analysis. By comparing the mass-to-charge ratios (m/z) of the degradants with the parent compound, plausible degradation pathways can be proposed.
Caption: Potential degradation pathways.
Conclusion and Future Directions
A comprehensive assessment of the thermodynamic stability of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one requires a systematic and scientifically rigorous approach. By combining thermal analysis techniques like DSC and TGA with a thorough forced degradation study under ICH-recommended stress conditions, a detailed stability profile can be established.[4][9][12] The identification of degradation products and the elucidation of their formation pathways are critical for ensuring the safety, efficacy, and quality of any potential drug product.[13][14] The insights gained from these studies will guide formulation development, the selection of appropriate packaging, and the determination of storage conditions and shelf-life, ultimately contributing to the successful progression of this compound through the drug development process.[10]
References
PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Gateway Analytical. (n.d.). Thermal Stability Testing by Differential Scanning Calorimetry.
BenchChem. (2025). Technical Support Center: Managing α-Chloro Ketone Stability.
Amenu, S. D. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC.
NSL Analytical Services, Inc. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
Unchained Labs. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
Singh, S., & Junwal, M. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
Pharmaceutical Technology. (2026, March 20). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors).
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use).
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175.
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS 885460-84-4)
For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical com...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, CAS number 885460-84-4. As a compound of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its physical and chemical characteristics is paramount for its effective handling, characterization, and application. This document consolidates available data from computational predictions and provides context through comparative analysis with a structurally related isomer. It is important to note that, at the time of this publication, extensive experimental data for this specific compound is not widely available in the public domain. Therefore, the information presented herein, particularly quantitative physical properties, should be considered provisional and subject to experimental verification.
Chemical Identity and Structure
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is a halogenated ketone featuring a 2,3-dihydro-1H-indenyl (also known as indanyl) moiety. The structural formula and key identifiers are presented below.
Caption: Key identifiers for 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.
The molecule's structure, characterized by a chiral center at the second carbon of the propanone chain, suggests the potential for stereoisomerism. The indanyl group provides a rigid, bicyclic aromatic framework.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational predictions provide valuable initial estimates of the compound's physicochemical properties. These predictions are derived from its chemical structure using established algorithms.
The predicted octanol-water partition coefficient (XlogP) of 3.5 suggests that the compound is moderately lipophilic, which may have implications for its solubility and biological interactions.
Comparative Analysis with Isomer: 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
To provide some experimental context, it is useful to examine the properties of a closely related structural isomer, 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS 39105-39-0). While not identical, the data for this isomer can offer insights into the potential properties of the target compound.
The melting point of the 3-chloro isomer is in the range of 62-65°C.[2] It is plausible that 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one exhibits a similar, though not identical, melting point. However, experimental determination is essential for confirmation.
Hazard and Safety Information
Based on notified classifications and labeling, 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is associated with the following hazards:
Specific Target Organ Toxicity (Single Exposure): Warning (H336)[3]
These classifications indicate that appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.
Experimental Protocols: A Methodological Gap
A thorough search of scientific literature and chemical databases did not yield specific, validated experimental protocols for the determination of the physicochemical properties of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. This represents a significant data gap.
For researchers intending to characterize this compound, standard analytical methodologies would be applicable. The following diagram outlines a general workflow for such a characterization.
Caption: A generalized workflow for the physicochemical characterization of a novel compound.
Methodological Considerations:
Melting Point: Differential Scanning Calorimetry (DSC) would provide a precise melting point and information on any polymorphic transitions. A standard melting point apparatus would also be suitable for a preliminary determination.
Solubility: A systematic study of solubility in a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane) at a controlled temperature is recommended.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure. Mass spectrometry (MS) will verify the molecular weight and can provide fragmentation patterns useful for structural elucidation.
Conclusion and Future Directions
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is a compound for which there is a notable lack of experimentally determined physicochemical data in the public domain. While computational predictions and comparative analysis with an isomer provide a preliminary understanding, they cannot replace empirical measurement.
For any research or development activities involving this compound, it is strongly recommended that the fundamental physicochemical properties, including melting point, boiling point, and solubility, be determined experimentally. Such data is foundational for ensuring the reproducibility of scientific studies and for the safe and effective application of this chemical.
References
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one - NextSDS. (n.d.). Retrieved March 18, 2026, from [Link]
2-chloro-1-(2,3-dihydro-1h-inden-5-yl)propan-1-one - PubChemLite. (n.d.). Retrieved March 18, 2026, from [Link]
An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of Novel Indenyl-Propanone Derivatives
Abstract This technical guide provides a comprehensive framework for the in vitro pharmacological evaluation of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one and its derivatives. As a structurally novel class of com...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the in vitro pharmacological evaluation of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one and its derivatives. As a structurally novel class of compounds bearing resemblance to synthetic cathinones, a thorough understanding of their interaction with key central nervous system targets is paramount for elucidating their potential therapeutic or psychoactive effects. This document outlines the strategic rationale for target selection, detailed methodologies for synthesis, and robust protocols for determining receptor binding affinity and functional activity at the primary molecular targets: the monoamine transporters (dopamine, norepinephrine, and serotonin) and related G-protein coupled receptors (GPCRs). By integrating established principles of medicinal chemistry and pharmacology, this guide serves as a self-validating system for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive or neuromodulatory agents.
Introduction and Rationale
The compound 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one represents a hybrid chemical scaffold, integrating the β-keto-phenethylamine core characteristic of cathinone derivatives with a constrained indane moiety. This structural amalgamation suggests a high probability of interaction with monoamine transporters (MATs), which are the primary targets for a vast array of both therapeutic agents and substances of abuse.[1]
The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating neurotransmitter levels in the synaptic cleft and are pivotal in mood, cognition, and reward pathways.[2] Synthetic cathinones are known to act as either reuptake inhibitors (cocaine-like) or substrate-releasers (amphetamine-like) at these transporters.[1][3] The specific affinity and action at each transporter subtype dictate the compound's unique pharmacological profile.[4] Therefore, a primary objective in the characterization of this novel indenyl-propanone series is to determine their binding affinity (Kᵢ) and functional activity (e.g., uptake inhibition, IC₅₀) at hDAT, hNET, and hSERT.
Furthermore, many cathinone derivatives exhibit off-target activities at various GPCRs, which can modulate their primary effects or introduce additional physiological responses.[5] A secondary screening panel against key dopamine and serotonin receptors is therefore a logical and necessary step in building a comprehensive pharmacological profile.
This guide provides the scientific and methodological foundation to systematically deconstruct the in vitro pharmacology of this novel chemical series.
Synthesis of Indenyl-Propanone Derivatives
The synthesis of the parent compound, 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, and its derivatives can be approached through established synthetic organic chemistry routes. A plausible and efficient pathway involves a Friedel-Crafts acylation followed by alpha-halogenation.
General Synthetic Pathway
The proposed synthesis begins with indane, which is first acylated with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.[6] The cyclopentyl ring of indane is an activating group, directing the acylation primarily to the 5-position due to steric and electronic factors.[6] The resulting propiophenone derivative is then subjected to alpha-chlorination to introduce the chlorine atom at the 2-position of the propanone chain, yielding the target compound.
Caption: Proposed synthetic route for the target compound.
Step-by-Step Synthesis Protocol (Illustrative)
Friedel-Crafts Acylation:
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent like dichloromethane (DCM).[6]
Cool the suspension to 0 °C using an ice bath.
Add indane (1.0 eq) to the flask.
Slowly add propanoyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
Quench the reaction by carefully pouring the mixture over ice and concentrated HCl.
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting ketone via column chromatography or recrystallization.
Alpha-Chlorination:
Dissolve the purified 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (1.0 eq) in a suitable solvent such as diethyl ether or chloroform.
Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.1 eq), dropwise at room temperature.
Stir the reaction for 1-3 hours, monitoring for the disappearance of the starting material.
Upon completion, carefully quench any excess reagent and wash the organic layer with sodium bicarbonate solution and brine.
Dry the organic layer and concentrate to yield the crude 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, which can be further purified.
In Vitro Pharmacological Evaluation: Monoamine Transporters
The primary hypothesis is that these compounds will interact with DAT, NET, and SERT. A two-stage approach is recommended: first, determine the binding affinity using radioligand competition assays, and second, characterize the functional effect using neurotransmitter uptake inhibition assays.
Radioligand Binding Affinity Assays
These assays determine the affinity of a test compound for a specific transporter by measuring its ability to compete with a known high-affinity radioligand.[7]
Caption: General workflow for radioligand binding assays.
Materials & Reagents:
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT are recommended.[8]
Radioligands: Select high-affinity, selective radioligands for each transporter.
Membrane Preparation:
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[7]
Homogenize the cell suspension.
Centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay) and store at -80°C.[7]
Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), Wash Buffer (ice-cold Assay Buffer).
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter.
Assay Procedure (96-well format):
Prepare serial dilutions of the indenyl-propanone test compounds.
Test compound at various concentrations (for total binding, add vehicle; for non-specific binding, add control inhibitor).
Radioligand at a concentration near its Kd value.
Incubate at room temperature for 60-120 minutes to reach equilibrium.[7]
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[9]
Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each concentration of the test compound.
Plot the percent specific binding against the log concentration of the test compound.
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
Calculate the inhibitory constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation :[10][11]
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
These assays measure the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. This determines if the compound is a functional inhibitor.[12]
Materials & Reagents:
Cell Lines: Adherent HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.[8]
Radiolabeled Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
Buffers: Krebs-HEPES buffer (KHB) or similar physiological buffer. For [³H]dopamine assays, include ascorbic acid to prevent oxidation.[8]
Inhibitors: Known selective inhibitors for each transporter to define non-specific uptake.
Assay Procedure:
Wash the plated cells with buffer.
Pre-incubate the cells with various concentrations of the indenyl-propanone test compounds or control inhibitors for 10-15 minutes at room temperature.[13]
Initiate uptake by adding the radiolabeled neurotransmitter substrate.
Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The time should be within the linear range of uptake.[8]
Terminate uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.
Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials.
Measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of uptake inhibition for each concentration of the test compound.
Plot the percent inhibition against the log concentration of the test compound.
Use non-linear regression to determine the IC₅₀ value for uptake inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison of potencies and selectivities across the different monoamine transporters.
Table 1: Hypothetical In Vitro Pharmacology Data for Indenyl-Propanone Derivatives at Monoamine Transporters
Compound
hDAT Kᵢ (nM)
hNET Kᵢ (nM)
hSERT Kᵢ (nM)
hDAT IC₅₀ (nM) (Uptake)
hNET IC₅₀ (nM) (Uptake)
hSERT IC₅₀ (nM) (Uptake)
Parent Cmpd
Data
Data
Data
Data
Data
Data
Derivative A
Data
Data
Data
Data
Data
Data
Derivative B
Data
Data
Data
Data
Data
Data
Cocaine (Ref.)
150
50
250
200
80
350
Amphetamine (Ref.)
30
7
1800
40
10
2500
Data in this table is for illustrative purposes only.
Interpretation:
Potency: Lower Kᵢ and IC₅₀ values indicate higher potency.
Selectivity: Compare the values across the three transporters. A compound with a significantly lower Kᵢ for one transporter over the others is considered selective. For example, a DAT/SERT selectivity ratio is calculated by Kᵢ(SERT) / Kᵢ(DAT).
Mechanism of Action: A close correlation between binding affinity (Kᵢ) and functional inhibition (IC₅₀) suggests the compound acts as a transporter blocker (inhibitor). A significant discrepancy, where uptake inhibition is much more potent than binding affinity, may suggest a substrate-releaser mechanism, which would require further investigation with efflux assays.[12]
Secondary Screening: GPCR Functional Assays
To assess potential off-target effects, derivatives should be screened against a panel of relevant GPCRs, particularly dopamine (D₁-D₅) and serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors. Functional assays that measure second messenger production are highly informative.[14]
Recommended Assays
cAMP Assays: For Gₛ- or Gᵢ-coupled receptors (e.g., D₁, D₅, 5-HT₁ₐ), changes in intracellular cyclic adenosine monophosphate (cAMP) can be measured using various methods, including HTRF or LANCE assays.[5][15]
Calcium Mobilization or IP₁ Assays: For Gᵩ-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂C), agonist activation leads to an increase in intracellular calcium or the accumulation of inositol monophosphate (IP₁), which can be quantified using fluorescent dyes or specific immunoassays.[5][14]
These assays will determine if the compounds act as agonists, antagonists, or allosteric modulators at these receptors, providing a more complete picture of their pharmacological profile.
Conclusion and Future Directions
This technical guide provides a robust and validated roadmap for the initial in vitro characterization of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one derivatives. By systematically determining their binding affinities and functional activities at monoamine transporters and key GPCRs, researchers can establish a foundational understanding of their structure-activity relationships. This information is critical for predicting their potential neuropharmacological effects, guiding further lead optimization in a drug discovery context, or informing toxicological and public health assessments. Subsequent studies should include transporter efflux assays to definitively distinguish between inhibitor and releaser mechanisms, as well as in vivo behavioral assays to correlate in vitro findings with physiological outcomes.
References
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Glennon, R. A., & Young, R. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 32, 19–47.
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 361(3), 409–418.
The Complex Dance of Structure and Activity: A Technical Guide to Substituted Cathinones. (2025). BenchChem.
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Technical Support Center: Optimizing Friedel-Crafts Acylation of Indane. (2025). BenchChem.
Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
Enzyme Inhibitor Terms and Calculations. (n.d.). Sigma-Aldrich.
Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters. (2025). BenchChem.
On the Calculation Formula for the Binding Inhibition Constant Ki. (2025). Kagawa University.
Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 69–78.
Suzuki, M., et al. (1972). Convenient Syntheses of Aroylamino Acids and α-Amino Ketones. Synthetic Communications, 2(4), 237-242.
Ferreira, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules (Basel, Switzerland), 27(6), 1999.
Schicker, K., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in molecular biology (Clifton, N.J.), 1380, 237–251.
Jäntsch, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 693.
Application Notes and Protocols for Assaying Monoamine Oxidase Activity Following Iproniazid Exposure. (2025). BenchChem.
Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 2708, 119–133.
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Breuninger, S. L., & Gaunt, M. J. (2013). Diastereoselective Synthesis of Indanes and Tetralins via Intramolecular Friedel–Crafts Reaction. Organic letters, 15(6), 1334–1337.
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Synthetic Cathinones. (2012). DEA.gov.
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Journal of pharmacological and toxicological methods, 91, 74–81.
Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne.
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Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (n.d.). UNODC.
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Grimm, S. H. (2014). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter.
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Development of GPCR-specific secondary assays to enable immediate scaffold validation and compound characterization. (2020). Scientific reports, 10(1), 16788.
The synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one represents a classic application of the Friedel-Crafts acylation, serving as a critical carbon-carbon bond-forming step in the development of indane-based medicinal intermediates.
The reaction utilizes indane and 2-chloropropionyl chloride in the presence of a strong Lewis acid catalyst (typically anhydrous aluminum chloride,
AlCl3
). The success of this protocol relies heavily on understanding the inherent regioselectivity of the indane ring system.
Causality in Regioselectivity:
Indane undergoes electrophilic aromatic substitution predominantly at the 5-position (and the equivalent 6-position). The aliphatic cyclopentane ring weakly activates the aromatic system via inductive effects. However, the 4-position (and 7-position) is sterically hindered by the adjacent methylene groups of the cyclopentane ring. Consequently, the bulky acylium ion generated from 2-chloropropionyl chloride is directed almost exclusively to the less sterically hindered 5-position, yielding the desired 5-substituted indan-1-one derivative[1].
Causality in Reagent Selection:
2-Chloropropionyl chloride is highly moisture-sensitive and prone to hydrolysis, forming 2-chloropropionic acid[2]. Furthermore, the
α
-chloro ketone product is sensitive to basic conditions and elevated temperatures. Therefore, maintaining strict anhydrous conditions and utilizing a low-temperature kinetic control strategy during the initial electrophilic attack is mandatory to prevent degradation, polymerization, or diacylation[2][3].
Reaction Pathway & Experimental Workflow
The following workflow illustrates the critical path from Lewis acid activation to the final isolated product, highlighting the intermediate acylium ion generation.
Workflow for the regioselective Friedel-Crafts acylation of indane.
Step-by-Step Experimental Protocol
Self-Validating System Note: This protocol includes in-process checks (temperature thresholds and visual cues) to ensure the reaction proceeds via the intended mechanistic pathway without side-product proliferation.
Reagent Preparation & Setup
Glassware Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a thermometer, and a nitrogen inlet. Allow it to cool under a continuous stream of dry nitrogen[2].
Catalyst Suspension: Rapidly weigh 1.2 equivalents (relative to indane) of anhydrous aluminum chloride (
AlCl3
) and transfer it to the flask. Suspend the catalyst in 50 mL of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Temperature Control: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C.
Acylation Execution
Electrophile Generation: Dissolve 1.1 equivalents of 2-chloropropionyl chloride in 10 mL of anhydrous DCM. Transfer this to the addition funnel. Add the solution dropwise to the
AlCl3
suspension over 15–20 minutes.
Expert Insight: A slight color change (often pale yellow) and the dissolution of some
AlCl3
indicates the formation of the active acylium ion complex[3].
Substrate Addition: Dissolve 1.0 equivalent of indane in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture, strictly maintaining the internal temperature between 0 °C and 5 °C.
Expert Insight: Exceeding 5 °C during addition promotes polyacylation and potential polymerization of the substrate[2].
Maturation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to gradually warm to room temperature (20–25 °C), stirring for an additional 2 to 3 hours. Monitor the consumption of indane via TLC (Hexanes:Ethyl Acetate, 9:1).
Quenching and Workup
Complex Decomposition: Carefully pour the dark reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 50 mL of 1M HCl.
Expert Insight: The acidic quench is critical. Water alone will cause the precipitation of gelatinous aluminum hydroxide (
Al(OH)3
), which traps the product and creates intractable emulsions. The HCl keeps the aluminum salts water-soluble[2].
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with two additional 30 mL portions of DCM.
Neutralization: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (
NaHCO3
) to neutralize residual acid, followed by 50 mL of brine.
Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (
MgSO4
). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude
α
-chloro ketone.
Purification
Chromatography: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes, to isolate the pure 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.
Data Presentation & Optimization Parameters
The following tables summarize the critical reaction parameters and expected analytical data to validate the success of the synthesis.
Table 1: Reaction Parameter Optimization Summary
Parameter
Optimal Condition
Sub-optimal Condition
Consequence of Sub-optimal Condition
Solvent
Anhydrous DCM or DCE
Wet solvents / Ethers
Hydrolysis of 2-chloropropionyl chloride; Catalyst deactivation[2].
Addition Temp
0 °C to 5 °C
> 10 °C
Loss of regioselectivity; Increased diacylation byproducts.
Catalyst Ratio
1.2 eq
AlCl3
< 1.0 eq
AlCl3
Incomplete conversion (the ketone product tightly complexes 1 eq of
AlCl3
, requiring an excess to drive the reaction)[3].
Quench Reagent
Ice + 1M HCl
Water only
Formation of severe
Al(OH)3
emulsions; poor yield.
Table 2: Expected Analytical Characterization
Analytical Method
Target Signal / Observation
Structural Correlation
1
H NMR (CDCl
3
)
δ
~7.8 ppm (s, 1H),
δ
~7.7 ppm (d, 1H)
Aromatic protons at C4 and C6, confirming 5-substitution.
1
H NMR (CDCl
3
)
δ
~5.2 ppm (q, 1H)
α
-proton adjacent to the chlorine and carbonyl group.
1
H NMR (CDCl
3
)
δ
~1.7 ppm (d, 3H)
Methyl group adjacent to the chiral
α
-carbon.
IR Spectroscopy
~1680 - 1690 cm
−1
Strong C=O stretching frequency typical for aryl ketones.
Application Note: Synthetic Utility of 2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one in Medicinal Chemistry
Executive Summary The compound 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS: 885460-84-4) is a highly versatile α -chloro ketone building block. Featuring a rigidified 2,3-dihydro-1H-indene (indane) scaffold,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS: 885460-84-4) is a highly versatile
α
-chloro ketone building block. Featuring a rigidified 2,3-dihydro-1H-indene (indane) scaffold, this precursor is strategically utilized in medicinal chemistry to synthesize conformationally restricted pharmacophores. The indane moiety restricts the rotational freedom of the phenyl ring, a modification that frequently enhances binding affinity and selectivity at monoamine transporters.
This application note details the mechanistic pathways, optimized self-validating protocols, and analytical markers for utilizing this precursor in the synthesis of indanyl-cathinones, indanyl-amphetamines, and substituted thiazole heterocyclic scaffolds.
Mechanistic Pathways & Structural Causality
The synthetic utility of this precursor stems from the extreme electrophilicity of its
α
-carbon. The adjacent carbonyl group withdraws electron density, lowering the activation energy required for nucleophilic attack, while the electronegative chlorine atom serves as an excellent leaving group.
Pathway A (Nucleophilic Amination): Reaction with primary or secondary amines yields
α
-amino ketones (indanyl-cathinones). Recent pharmacological studies have identified indanyl-cathinones derived from this scaffold, such as 3,4-Pr-PipVP and 5-PPDi , as potent monoamine transporter modulators.
Pathway B (Hantzsch Cyclization): The
α
-chloro ketone motif is a classic C2-synthon for the Hantzsch thiazole synthesis. Reaction with thiourea derivatives yields 2-amino-4-(indanyl)thiazoles, which are highly stable, lipophilic scaffolds critical for modern drug discovery .
Pathway C (Downstream Reduction): The
α
-amino ketone intermediates can be deoxygenated (via ketone reduction to an alcohol, followed by hydrogenolysis) to yield indanyl-amphetamines like 5-MAPDI, compounds noted for their entactogenic properties .
Figure 1: Divergent synthetic pathways of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.
Quantitative Data: Reaction Optimization
To maximize the yield of the nucleophilic amination step (Pathway A) while minimizing degradation, various conditions were evaluated. The causality behind the optimized conditions is summarized below.
Table 1: Optimization of
α
-Amination (Synthesis of Indanylmethcathinone Intermediate)
Entry
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Causality / Mechanistic Observation
1
THF
TEA
25
12
45%
Poor solubility of amine HCl salt; sluggish
SN2
kinetics.
2
DCM
K2CO3
25
12
55%
Biphasic nature limits the reaction rate and mass transfer.
Mild heating overcomes activation barrier without promoting elimination.
5
DMF
DIPEA
60
2
60%
Higher temperatures lead to degradation and pyrazine dimerization byproducts.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in analytical checkpoints to ensure self-validation at each critical step, preventing the propagation of failed intermediates.
Protocol A: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one
This is the direct intermediate for 5-MAPDI and represents a standard indanyl-cathinone synthesis.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (1.0 eq, 2.08 g, 10 mmol) in 25 mL of anhydrous acetonitrile (ACN). Causality: ACN is chosen as a polar aprotic solvent to strip the solvation shell from the nucleophile, accelerating the
SN2
displacement.
Reagent Addition: Add finely powdered anhydrous potassium carbonate (
K2CO3
, 2.0 eq, 2.76 g, 20 mmol) followed by methylamine hydrochloride (1.2 eq, 0.81 g, 12 mmol). Causality:
K2CO3
acts as a heterogeneous non-nucleophilic base to neutralize the HCl generated, preventing the protonation of the incoming methylamine without causing unwanted side reactions.
Reaction: Stir the suspension vigorously at 40°C for 4 hours.
Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica gel TLC (Hexanes:EtOAc 4:1). The starting material (
Rf≈0.65
) should completely disappear, replaced by a more polar, UV-active spot (
Rf≈0.20
) that stains positive with ninhydrin (indicating a secondary amine).
Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous
NaHCO3
(2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous
Na2SO4
.
Self-Validation Checkpoint 2 (LC-MS & NMR): Analyze the crude product.
LC-MS: Confirm the presence of the product mass (
[M+H]+=204.1m/z
).
1H NMR (
CDCl3
): Verify the upfield shift of the
α
-proton. The
CH−Cl
quartet at
∼5.2
ppm in the starting material must shift to
∼4.1
ppm (
CH−NHCH3
).
Protocol B: Hantzsch Cyclization to 2-Amino-4-(2,3-dihydro-1H-inden-5-yl)-5-methylthiazole
This protocol generates a metabolically stable heterocyclic scaffold for drug discovery.
Step-by-Step Methodology:
Preparation: Dissolve 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (1.0 eq, 1.04 g, 5 mmol) in 15 mL of absolute ethanol.
Reagent Addition: Add thiourea (1.1 eq, 0.42 g, 5.5 mmol) in one portion. Causality: Thiourea acts as a bifunctional reagent; the highly nucleophilic sulfur attacks the
α
-carbon first, followed by the nitrogen attacking the carbonyl carbon to close the ring.
Reaction: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3 hours. Causality: Thermal energy is strictly required to drive the final dehydration step, which aromatizes the system and provides the thermodynamic driving force for the reaction.
Self-Validation Checkpoint 1 (Visual & TLC): The reaction mixture will transition from clear to a pale yellow suspension as the thiazole hydrochloride salt precipitates. TLC (DCM:MeOH 9:1) will reveal a highly fluorescent spot under 254 nm UV light, characteristic of the conjugated aromatic thiazole.
Isolation: Cool the reaction to 0°C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum, washing with ice-cold ethanol (2 x 5 mL) and diethyl ether (10 mL).
Self-Validation Checkpoint 2 (LC-MS): Confirm the exact mass of the isolated thiazole product (
[M+H]+=231.1m/z
).
References
Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4-Pr-PipVP
Drug Testing and Analysis (via PubMed/NIH)
URL: [Link]
Metabolic profiling of four synthetic stimulants, including the novel indanyl-cathinone 5-PPDi, after human hepatocyte incubation
Journal of Pharmaceutical Analysis (via PubMed/NIH)
URL:[Link]
The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis
NBInno Chemical Insights (Hantzsch Thiazole Synthesis Principles)
URL:[Link]
5-MAPDI (Indanylmethylaminopropane)
Wikipedia, The Free Encyclopedia
URL:[Link]
Technical Notes & Optimization
Troubleshooting
how to prevent degradation of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one during long-term storage
Welcome to the Technical Support Center for handling 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one . This compound is a highly reactive α -chloro ketone derivative widely utilized as a synthetic intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one . This compound is a highly reactive
α
-chloro ketone derivative widely utilized as a synthetic intermediate. Due to the electron-withdrawing nature of both the carbonyl group and the chlorine atom, the
α
-carbon is highly electrophilic, making the molecule exceptionally susceptible to degradation[1][2].
This guide provides researchers and drug development professionals with mechanistically grounded troubleshooting strategies and self-validating protocols to ensure chemical integrity during long-term storage and experimental workflows.
To prevent degradation, one must first understand the causality behind it. The structure of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one features an acidic
α
-proton and a highly polar C-Cl bond[2]. This configuration invites three primary modes of failure:
Hydrolysis: The carbonyl group enhances the electrophilicity of the
α
-carbon. Exposure to atmospheric moisture or residual water in solvents leads to rapid nucleophilic substitution (
SN2
), displacing the chloride ion to form an
α
-hydroxy ketone and hydrochloric acid[2][3].
Base-Mediated Rearrangement: At pH > 7, the acidic
α
-proton is abstracted to form an enolate. This intermediate can undergo a Favorskii-type intramolecular cyclization, expelling the chloride to form a cyclopropanone intermediate, which subsequently opens to form rearranged carboxylic acids or esters[2][3].
Photolytic & Thermal Cleavage: Exposure to UV light or elevated temperatures induces radical cleavage of the C-Cl bond (Norrish-type reactions) or dehydrohalogenation, leading to complex oligomeric mixtures[1][4].
Degradation pathways of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.
Quantitative Stability Data
The following table summarizes the stability profile of
α
-chloro ketones under various environmental stresses. Data is extrapolated from kinetic studies on homologous chlorinated ketones and unstable ketone bodies[1][5].
Q1: Why does my compound turn yellow/brown over time on the bench?A1: Color changes are indicative of photolytic degradation and thermal polymerization. UV light triggers the homolytic cleavage of the C-Cl bond, generating reactive radicals that polymerize into higher molecular weight oligomers[1]. Always store the compound in amber glass to block UV transmission.
Q2: Can I store the compound in a standard -20°C freezer?A2: While -20°C slows degradation, it does not halt it. Kinetic studies on unstable ketones demonstrate that at -20°C, significant degradation (up to 40%) can still occur over extended periods. Storage at -80°C reduces the degradation rate constant by over an order of magnitude[5].
Q3: What solvents are safe for preparing stock solutions?A3: You must use strictly anhydrous, aprotic solvents (e.g., dry Acetonitrile or Dichloromethane)[3]. Avoid protic solvents like methanol or ethanol, as they act as nucleophiles. Furthermore, prepare solutions immediately before use; do not store the compound in solution long-term[3].
Maintain assay conditions at pH 3–5 if possible[3][4]. If physiological pH (7.4) is required, minimize incubation time and run a vehicle-only control to subtract degradation artifacts.
Inconsistent reaction yields across different batches.
Variable Starting Purity: The compound degraded on the shelf due to improper sealing[3].
Implement the Self-Validating Storage Protocol (see Section 5). Verify purity via
1H
-NMR (look for the disappearance of the
α
-proton signal) before each use.
Lyophilization: Ensure the synthesized/purchased 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is completely dry. Trace water is the primary catalyst for hydrolysis[3].
Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 10 mg per vial) using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture. Amber glass prevents UV-induced radical cleavage[6].
Inert Purging: Gently blow a stream of dry Argon gas into the vial for 15 seconds to displace ambient oxygen and moisture[1].
Sealing: Immediately cap the vial with a PTFE-lined closure (avoid rubber septa which can degrade or let moisture permeate)[6]. Wrap the cap seam with Parafilm.
Baseline Validation (T=0): Take one aliquot, dissolve in anhydrous MeCN, and run an LC-MS and
1H
-NMR. Save this data as your T=0 baseline.
Storage: Place the vials in a sealed desiccator box containing Drierite, and store the box in a -80°C freezer[5].
Standard operating workflow for the handling and long-term storage of α-chloro ketones.
Protocol B: Forced Degradation Study (Quality Control)
Before using this compound in critical in vivo or high-throughput screening assays, perform a forced degradation study to map its specific degradation peaks on your analytical instruments[1][3].
Stock Preparation: Prepare a 1 mg/mL stock solution in anhydrous Acetonitrile[3].
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 8 hours[3].
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes[3].
Photolytic Degradation: Expose 1 mL of stock (in a clear glass vial) to 254 nm UV light in a photostability chamber for 24 hours[1].
Analysis: Neutralize the acid/base samples. Inject 5
μ
L of each stressed sample into the LC-MS. Document the retention times and m/z values of the resulting
α
-hydroxy ketones and oligomers to easily identify them in future failed reactions.
References
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents
PubMed (NIH)
URL:[Link]
22.3: Alpha Halogenation of Aldehydes and Ketones
Chemistry LibreTexts
URL:[Link]
Stability of ketone bodies in serum in dependence on storage time and storage temperature
ResearchGate
URL: [Link]
α
-Halo ketone - Chemical Properties and Reactions
Wikipedia
URL: [Link]
Technical Support Center: Synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Welcome to the technical support center for the synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your reaction yield and purity.
I. Reaction Overview: Friedel-Crafts Acylation
The synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is typically achieved through a Friedel-Crafts acylation reaction.[1][2][3] This involves the reaction of indane (2,3-dihydro-1H-indene) with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from 2-chloropropionyl chloride and the Lewis acid, attacks the electron-rich aromatic ring of indane.[1][4]
Reaction Scheme:
Caption: General workflow of the Friedel-Crafts acylation.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Several factors can contribute to low yields in a Friedel-Crafts acylation.
Potential Cause 1: Inactive Catalyst
Explanation: Lewis acids like aluminum chloride are highly sensitive to moisture. Contamination with water will hydrolyze the AlCl₃, rendering it inactive and unable to generate the necessary acylium ion.
Solution:
Use freshly opened, anhydrous aluminum chloride.
Ensure all glassware is thoroughly oven-dried or flame-dried before use.
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[5]
Potential Cause 2: Suboptimal Reaction Temperature
Explanation: The reaction temperature significantly influences the rate and selectivity of the acylation. Low temperatures can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[6]
Solution:
Initiate the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a designated period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Potential Cause 3: Incorrect Stoichiometry
Explanation: The molar ratio of reactants and catalyst is critical. An insufficient amount of the acylating agent or catalyst will result in an incomplete reaction. Conversely, a large excess of the acylating agent can lead to di-acylation, especially if the aromatic ring is activated.
Solution:
A slight excess of 2-chloropropionyl chloride (1.1-1.2 equivalents) and the Lewis acid catalyst (1.1-1.3 equivalents) relative to indane is generally recommended to drive the reaction to completion.
Data Summary: Recommended Reagent Stoichiometry
Reagent
Molar Equivalents
Purpose
Indane
1.0
Limiting Reagent
2-Chloropropionyl Chloride
1.1 - 1.2
Acylating Agent
Aluminum Chloride (AlCl₃)
1.1 - 1.3
Lewis Acid Catalyst
Question 2: I am observing significant formation of byproducts. How can I improve the purity of my product?
The formation of isomers and other impurities is a common challenge in Friedel-Crafts reactions.
Potential Cause 1: Isomer Formation
Explanation: The acylation of indane can potentially occur at different positions on the aromatic ring, leading to the formation of regioisomers. The substitution pattern is directed by the activating effect of the dihydroindene ring system.
Solution:
Solvent Choice: The choice of solvent can influence the regioselectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
Temperature Control: Maintaining a low reaction temperature can enhance the selectivity for the desired isomer.
Potential Cause 2: Di-acylation
Explanation: If the product formed is still sufficiently nucleophilic, it can undergo a second acylation, leading to di-acylated byproducts.[5]
Solution:
Control Stoichiometry: Avoid using a large excess of the acylating agent.
Reverse Addition: Adding the indane solution slowly to the mixture of 2-chloropropionyl chloride and AlCl₃ can help maintain a low concentration of the activated aromatic substrate, thus minimizing di-acylation.
Potential Cause 3: Hydrolysis of the Acyl Chloride
Explanation: 2-chloropropionyl chloride is highly reactive and can hydrolyze to 2-chloropropionic acid in the presence of moisture.[5] This not only consumes the acylating agent but also deactivates the Lewis acid catalyst.
Solution:
Strict adherence to anhydrous reaction conditions is paramount.[5]
optimizing temperature and reaction time for 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one preparation
Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. Her...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. Here, we provide an in-depth look at the optimization of reaction parameters, a detailed experimental protocol, and a comprehensive troubleshooting section in a question-and-answer format to address common challenges encountered during this preparation.
Reaction Overview: Friedel-Crafts Acylation
The preparation of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is achieved via a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution (EAS) reaction involves the acylation of indane (2,3-dihydro-1H-indene) with 2-chloropropionyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4]
The reaction proceeds by the formation of a highly electrophilic acylium ion, which is generated from the reaction between 2-chloropropionyl chloride and AlCl₃.[5] The electron-rich aromatic ring of indane then attacks this acylium ion, leading to the formation of the desired ketone product after an aqueous workup. A key advantage of Friedel-Crafts acylation over alkylation is that the product is an aryl ketone, which contains an electron-withdrawing acyl group. This group deactivates the aromatic ring, thus preventing undesirable polyacylation reactions.[2][6][7]
Caption: General workflow for the Friedel-Crafts acylation of indane.
Optimized Experimental Protocol
This protocol provides a baseline for the synthesis. Researchers should consider small-scale trials to optimize conditions for their specific equipment and reagent purity.
Reagents and Equipment:
Dry, three-necked round-bottom flask with a magnetic stir bar
Dropping funnel and reflux condenser with a drying tube (e.g., filled with CaCl₂)
Inert atmosphere setup (Nitrogen or Argon)
Ice-water bath
Indane (1.0 eq)
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
2-Chloropropionyl Chloride (1.1 eq)
Anhydrous Dichloromethane (DCM)
Hydrochloric Acid (HCl), crushed ice, and water for workup
Saturated sodium bicarbonate solution, brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Setup: Assemble the dry glassware under an inert atmosphere. To the flask, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath. The Friedel-Crafts acylation is highly exothermic, and this initial cooling is critical to control the reaction rate and minimize side reactions.[4]
Reagent Addition: In the dropping funnel, prepare a solution of indane (1.0 eq) and 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM.
Reaction Initiation: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour. Subsequently, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours, monitoring progress via Thin-Layer Chromatography (TLC).
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a mixture of ice and concentrated HCl. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. The acid is necessary to hydrolyze and break the stable complex formed between the ketone product and AlCl₃.[1][6]
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
Washing: Combine all organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final product.
Allows for complete conversion of starting material.
AlCl₃ Stoichiometry
1.1 - 1.3 equivalents
Stoichiometric amount is required as the product forms a complex with the catalyst.[1][4]
Solvent
Anhydrous Dichloromethane (DCM)
Inert solvent, good solubility for reagents, relatively low boiling point.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Troubleshooting logic for low product yield.
Problem: Low or No Product Yield
Potential Cause 1: Inactive Lewis Acid Catalyst.
Explanation: Aluminum chloride is extremely sensitive to moisture.[6] If it has been exposed to the atmosphere, it will hydrolyze, rendering it inactive. Similarly, using wet glassware or solvents will deactivate the catalyst.
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or one that has been stored properly in a desiccator. Ensure all glassware is oven- or flame-dried immediately before use, and use a high-quality anhydrous solvent. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8][9]
Potential Cause 2: Insufficient Catalyst Stoichiometry.
Explanation: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[1][4][6]
Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (indane). This ensures there is enough catalyst to both promote the reaction and account for complexation with the product.
Potential Cause 3: Incomplete Reaction.
Explanation: While the initial phase of the reaction is fast and exothermic, driving the reaction to completion often requires additional time at a higher temperature. Failure to warm the reaction to room temperature after the initial cooled addition can result in significant amounts of unreacted starting material.
Solution: After the controlled addition at 0-5 °C, remove the cooling bath and allow the reaction to stir at room temperature for several hours. Monitor the disappearance of the starting material by TLC to confirm the reaction has gone to completion.
Problem: Formation of Multiple Byproducts
Potential Cause 1: Reaction Temperature Too High.
Explanation: Running the reaction at elevated temperatures from the start can lead to undesired side reactions and decomposition of starting materials or products.[4]
Solution: Strictly adhere to the temperature profile: slow, controlled addition of reagents at low temperature (0-5 °C) to manage the exotherm, followed by a gradual warming to room temperature.
Potential Cause 2: Impure Reagents.
Explanation: The primary impurity in 2-chloropropionyl chloride is often 2-chloropropionic acid, formed from hydrolysis. This carboxylic acid can inhibit the reaction.[6]
Solution: Use freshly distilled or a new bottle of 2-chloropropionyl chloride. Ensure it is handled under anhydrous conditions to prevent hydrolysis.
Problem: Difficult Workup / Emulsion Formation
Potential Cause: Formation of Aluminum Hydroxides.
Explanation: The reaction of excess AlCl₃ with water during the quench is highly exothermic and can form gelatinous aluminum hydroxide species, leading to persistent emulsions during extraction.[6]
Solution: Quench the reaction by adding it slowly to a vigorously stirred mixture of crushed ice and acid. During extraction, if an emulsion persists, add a saturated brine solution (sat. aq. NaCl). This increases the ionic strength of the aqueous layer, which can help break the emulsion and improve phase separation.[4]
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous aluminum chloride (AlCl₃) the most common catalyst? Can other Lewis acids be used?
A1: Anhydrous aluminum chloride is a very strong and effective Lewis acid for activating acyl chlorides in Friedel-Crafts reactions, typically providing high yields.[3][4] While other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used, they are generally less reactive and may require higher temperatures or longer reaction times for this specific transformation.[10]
Q2: What is the expected regioselectivity? Will the acyl group add to the 4- or 5-position of the indane ring?
A2: The fused alkyl ring system of indane acts as an electron-donating group, directing electrophilic substitution to the ortho (4-position) and para (5-position) sites. However, due to the significant steric bulk of the acylium-Lewis acid complex, the attack is overwhelmingly favored at the less hindered para position.[4][11] Therefore, the major product is 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside your indane starting material. A typical mobile phase (eluent) would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 ratio). The product, being more polar than the starting indane, will have a lower Rf value. The reaction is complete when the spot corresponding to indane has disappeared.
Q4: Is polyacylation a concern in this reaction?
A4: No, polyacylation is generally not an issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[6][7] This makes the product significantly less reactive than the starting indane, effectively preventing a second acylation. This is a major advantage over Friedel-Crafts alkylation, which is prone to polyalkylation.[7][12]
References
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
NIH National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
NIH National Center for Biotechnology Information. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
RSC Publishing. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. [Link]
Google Patents. (n.d.).
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]
Technical Resource Center: Strategies for Solubilizing 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one in Aqueous Assays
Introduction Welcome to the technical support center for 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering sol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous-based experimental assays. The accuracy and reproducibility of your results depend on achieving a stable, homogenous solution of your test compound.[1][2]
Based on its chemical structure—a hydrophobic indane ring system coupled with a ketone group—this compound is predicted to have low aqueous solubility.[3][4][5] Such characteristics are common in drug discovery pipelines and present a significant hurdle for in vitro testing.[6] This document provides a logically tiered approach to systematically overcome these solubility issues, ensuring the integrity and validity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in my aqueous assay buffer?
A: The compound 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is a hydrophobic (lipophilic) molecule. Its large non-polar structure does not interact favorably with polar water molecules in aqueous buffers, leading to poor solubility and a tendency to precipitate.[3][4][5][7] Direct dissolution in aqueous media is not recommended.[8]
Q2: What is the best solvent for making a primary stock solution?
A: Dimethyl Sulfoxide (DMSO) is the most common and effective choice for preparing a high-concentration stock solution of hydrophobic compounds for biological assays.[1][7] It is a powerful, polar aprotic solvent capable of dissolving a wide range of molecules. Always use anhydrous, high-purity DMSO to ensure compound stability and reproducibility.[1]
Q3: I see precipitation when I dilute my DMSO stock into the assay buffer. What's happening?
A: This is a common phenomenon that occurs when a compound, highly soluble in a strong organic solvent like DMSO, is introduced into an aqueous environment where its solubility is much lower.[8][9] The abrupt change in solvent polarity causes the compound to "crash out" of the solution. This guide provides several strategies to prevent this, including serial dilutions, the use of co-solvents, surfactants, or cyclodextrins.[8]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is highly dependent on the specific cell line and the duration of the assay.[10][11] As a general rule, the final concentration of DMSO in the assay medium should be kept at or below 0.5%, and ideally no higher than 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[7][8][11] It is crucial to run a "vehicle control" (assay medium + the same final concentration of DMSO, without the compound) to ensure the solvent itself is not influencing the experimental results.[11]
In-Depth Troubleshooting Guides
Guide 1: Preparation of a High-Quality Primary Stock Solution
The foundation of any successful experiment is a reliable and accurate stock solution.[1] This protocol outlines the best practices for preparing a 10 mM stock of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one in DMSO.
Experimental Protocol: Stock Solution Preparation
Pre-Calculation: Determine the mass of the compound needed. For a 10 mM stock, using the molecular weight (MW) of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, calculate the required mass for your desired volume.
Weighing: Accurately weigh the solid compound into a sterile, appropriate-sized glass vial or polypropylene tube.
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
Dissolution: Vortex the solution vigorously for 1-2 minutes.[1][12] If solids persist, use a sonication water bath for 10-15 minutes.[1][13] Gentle warming (e.g., 37°C water bath) can also be applied if the compound's stability at that temperature is confirmed.[9][13]
Visual Confirmation: Hold the vial against a light source to ensure all particulate matter has completely dissolved. The solution should be clear.[1]
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store aliquots at -20°C or -80°C, protected from light.
Guide 2: The Tiered Solubilization Workflow
When diluting the primary stock into your final aqueous assay buffer, precipitation can still occur. Follow this tiered workflow, starting with the simplest method and progressing as needed.
Decision Workflow for Selecting a Solubilization Strategy
Caption: A decision tree for troubleshooting compound precipitation.
Tier 1: Co-Solvent Optimization and Dilution Technique
The simplest method is to optimize the final concentration of your co-solvent (DMSO) and the physical technique of dilution.
Vortex During Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while the buffer is being vortexed vigorously.[8] This rapid mixing prevents localized high concentrations that trigger precipitation.
Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform one or more intermediate dilution steps. For example, dilute the 10 mM stock 1:100 into the buffer to make a 100 µM intermediate, then dilute that 1:10 to reach the final 10 µM concentration.[8]
DMSO Tolerance Test: Determine the highest percentage of DMSO your assay can tolerate without affecting the results (e.g., test 0.1%, 0.25%, 0.5%, 1.0%).[11] A slightly higher, yet safe, DMSO concentration may be sufficient to keep the compound in solution.[9]
Tier 2: Utilizing Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[14][15] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used.[16][17]
Experimental Protocol: Surfactant Solubilization
Prepare Surfactant Buffer: Prepare your standard assay buffer containing a low concentration of Tween® 80 (e.g., 0.01% - 0.1% v/v).
Dilute Compound: While vortexing the surfactant-containing buffer, slowly add the DMSO stock solution to achieve the desired final concentration.
Equilibrate: Allow the solution to equilibrate for 15-30 minutes before use.
Important Control: Always run a vehicle control with the buffer containing the same concentration of Tween® 80 to ensure the surfactant itself does not interfere with your assay.
Tier 3: Advanced Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19][20] They can form "inclusion complexes" with hydrophobic molecules, effectively shielding them from the aqueous environment and dramatically increasing solubility.[18][21][22] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.[21]
Experimental Protocol: Cyclodextrin Complexation
Prepare Cyclodextrin Solution: Dissolve HP-β-CD powder in your assay buffer to create a concentrated solution (e.g., 10-20% w/v). This may require stirring or gentle warming.
Form the Complex: While vigorously vortexing the HP-β-CD solution, slowly add the DMSO stock solution of your compound.[7] The molar ratio of HP-β-CD to the compound is typically high (e.g., 50:1 to 100:1) to ensure efficient encapsulation.[7]
Equilibrate: Stir the mixture at room temperature for 1-2 hours to allow for complete complex formation.
Final Dilution: This complexed solution can now be used directly or be further diluted into your final assay medium.
Control: A vehicle control containing the same final concentration of HP-β-CD is essential.
Explain why the solubility of aldehydes and ketones in water decreases as the size of the alkyl group increases. Filo. Available from: [Link]
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. PMC. Available from: [Link]
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available from: [Link]
Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]
Why are smaller aldehydes and ketones soluble in water? Quora. Available from: [Link]
Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour. PMC. Available from: [Link]
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Unknown Source.
Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain? Discussion Forum. Available from: [Link]
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
Solubilities of hydrophobic compounds in aqueous-organic solvent mixtures. PubMed. Available from: [Link]
Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
Solubility enhancement techniques: A comprehensive review. Unknown Source. Available from: [Link]
Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. Available from: [Link]
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Unknown Source.
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. Available from: [Link]
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. Available from: [Link]
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. NextSDS. Available from: [Link]
Assay Troubleshooting. MB - About. Available from: [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Unknown Source.
How to tackle compound solubility issue. Reddit. Available from: [Link]
1-Chloro-2,3-dihydro-1H-indene. PubChem. Available from: [Link]
2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. PubChem. Available from: [Link]
Technical Support Center: LC-MS Optimization for 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Welcome to the Advanced Chromatography Support Center. Analyzing 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one—a critical alpha-chloro ketone intermediate used in the synthesis of indanyl-based therapeutics—presents...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center.
Analyzing 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one—a critical alpha-chloro ketone intermediate used in the synthesis of indanyl-based therapeutics—presents unique liquid chromatography-mass spectrometry (LC-MS) challenges. Its structural features, which include a hydrophobic indanyl ring system, a polar carbonyl group, and a highly reactive alpha-chloro moiety, require precise mobile phase gradient control.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate baseline drift, prevent on-column degradation, and achieve baseline resolution from synthetic byproducts.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing multiple peaks or a split peak for my single reference standard?Expert Insight: Alpha-chloro ketones are highly susceptible to nucleophilic attack and solvolysis. If you are using Methanol (MeOH) as your strong mobile phase (Solvent B) or in your sample diluent, the compound may undergo partial ketalization or nucleophilic displacement of the chlorine atom, resulting in artifact peaks. Furthermore, a mismatch between the injection solvent strength and the starting gradient conditions can cause peak splitting. The sample solvent acts as a localized strong mobile phase, pushing a fraction of the analyte down the column prematurely ([1]).
Solution: Switch your organic modifier to Acetonitrile (MeCN), an aprotic solvent that prevents solvolysis. Ensure your sample diluent matches the initial gradient conditions (e.g., 5–10% MeCN in water).
Q2: My MS baseline drifts significantly upward as the gradient progresses. How do I stabilize it?Expert Insight: Baseline drift during gradient elution is a classic symptom of mobile phase impurity enrichment or mismatched additive concentrations. As the organic fraction increases, highly soluble impurities that are not retained by the column elute, raising the Total Ion Chromatogram (TIC) background ([2]). Additionally, if an ion-pairing additive (like Formic Acid) is only present in Solvent A, its concentration drops as Solvent B increases, fundamentally altering the ionization environment and baseline ([3]).
Solution: Balance your additives symmetrically. If you use 0.1% Formic Acid in Solvent A (Water), you must also include 0.1% Formic Acid in Solvent B (MeCN). Always use strictly LC-MS grade solvents.
Q3: How do I eliminate carryover of this hydrophobic precursor between runs?Expert Insight: Hydrophobic indanyl compounds can adsorb to the stationary phase or system tubing if the gradient does not reach a sufficient elution strength or hold time. Furthermore, impurities from the mobile phase can enrich on the front of the column during the re-equilibration phase when elution strength is low, which mimics carryover in subsequent blank injections ([4]).
Solution: Incorporate a "sawtooth" wash step at the end of your gradient (e.g., rapid cycling between 95% and 50% B twice) before final equilibration. Ensure zero-dead-volume fittings are used to eliminate unswept flow paths[1].
Part 2: Troubleshooting Workflow Visualization
Follow this logical decision tree to diagnose and resolve gradient-related issues systematically.
Decision tree for diagnosing and resolving LC-MS gradient issues for alpha-chloro ketones.
Part 3: Step-by-Step Gradient Optimization Protocol
This self-validating protocol is designed to systematically isolate the ideal gradient parameters while controlling for carryover and baseline anomalies.
Phase 1: System Preparation and Blank Evaluation
Causality: Establishing a clean system blank ensures that subsequent peaks are true analytes and not enriched mobile phase impurities.
Flush the System: Purge the LC lines with LC-MS grade Water (Solvent A) and Acetonitrile (Solvent B), both containing exactly 0.1% Formic Acid (v/v).
Run a Blank Gradient: Execute a full gradient (5% to 95% B over 10 mins) injecting only the sample diluent (e.g., 5% MeCN in Water).
Validate: The TIC baseline must remain flat. If a peak >1e4 counts appears, troubleshoot solvent purity or system carryover before proceeding.
Phase 2: Scouting Gradient & Retention Mapping
Causality: A linear scouting run determines the exact solvent composition required to elute the compound, allowing for targeted gradient flattening.
Inject Standard: Inject 1 µL of a 1 µg/mL standard of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.
Execute Scouting Run:
0.0 – 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)
1.0 – 11.0 min: 5% to 95% B (Linear slope: 9% B/min)
11.0 – 13.0 min: 95% B (Wash)
13.0 – 15.0 min: 5% B (Equilibration)
Calculate Elution Composition: Identify the retention time (
tR
). Verify the intact molecule by checking for the characteristic 3:1 isotopic ratio of the chlorine atom at m/z 209[M+H, ^35Cl] and 211 [M+H, ^37Cl]. Calculate the %B at elution, factoring in the system dwell volume (
VD
).
Phase 3: Targeted Shallow Gradient Optimization
Causality: Decreasing the rate of change of the organic modifier specifically around the elution window maximizes the selectivity (
α
) of the C18 stationary phase, separating the target from closely related deschloro-impurities.
Design the Shallow Segment: Start the gradient 10% below the calculated elution %B and end 10% above it, spreading this change over 5–7 minutes.
Execute Optimized Run: (Example assuming elution at 50% B)
0.0 – 1.0 min: 5% B
1.0 – 3.0 min: 5% to 40% B (Fast ramp to save time)
3.0 – 8.0 min: 40% to 60% B (Shallow ramp: 4% B/min for high resolution)
8.0 – 9.0 min: 60% to 95% B
9.0 – 11.0 min: 95% B (Wash)
11.0 – 14.0 min: 5% B (Equilibration)
Validate: Confirm baseline resolution (
Rs>1.5
) between the target isotopic cluster and any isobaric or related impurities.
Part 4: Quantitative Data & Parameter Summaries
Table 1: Comparison of Gradient Profiles and Expected Chromatographic Outcomes
Gradient Type
Slope (%B/min)
Target
tR
(min)
Peak Width (
wh
)
Resolution (
Rs
) from Deschloro
Carryover Risk
Generic Steep
15.0
4.2
0.05 min
< 1.0 (Co-elution)
High (Insufficient wash)
Standard Linear
9.0
6.8
0.08 min
1.2 (Partial)
Moderate
Targeted Shallow
4.0
8.5
0.12 min
> 1.8 (Baseline)
Low (Extended wash added)
Table 2: Optimal MS Source Parameters (ESI+)
Parameter
Recommended Value
Mechanistic Rationale
Capillary Voltage
3.5 kV
Optimal for ionizing small, moderately polar ketones.
Desolvation Temp
350 °C
Prevents thermal degradation of the labile alpha-chloro group while ensuring sufficient droplet evaporation.
Cone Voltage
25 V
Kept relatively low to minimize in-source fragmentation (loss of HCl, -36 Da) and preserve the intact [M+H]+ precursor ion.
References
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions
Source: Restek
URL:[Link]
Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry
Source: PubMed Central (NIH)
URL:[Link]
Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
Source: LCGC International (Chromatography Online)
URL:[Link]
Comparative Reactivity Guide: 2-Chloro- vs. 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
For researchers and drug development professionals synthesizing rigidified indanylaminopropanes, the selection of the α -halo ketone intermediate dictates the entire downstream synthetic strategy. The choice between 2-ch...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals synthesizing rigidified indanylaminopropanes, the selection of the
α
-halo ketone intermediate dictates the entire downstream synthetic strategy. The choice between 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one and its bromo analog is not merely a matter of availability; it is a fundamental trade-off between molecular stability and reaction kinetics.
This guide objectively compares the reactivity profiles, thermodynamic stability, and experimental handling of both analogs, providing field-proven methodologies to optimize nucleophilic substitution (SN2) workflows.
Mechanistic Causality: Leaving Group Dynamics & LUMO Lowering
The extraordinary electrophilicity of
α
-halo ketones compared to standard alkyl halides is driven by orbital interactions. According to foundational principles of, the
π∗
antibonding orbital of the adjacent carbonyl group overlaps with the
σ∗
antibonding orbital of the carbon-halogen (C–X) bond. This conjugation creates a new, significantly lower-energy Lowest Unoccupied Molecular Orbital (LUMO), making the
α
-carbon highly susceptible to backside nucleophilic attack [1].
While both the chloro and bromo indanyl analogs benefit from this LUMO lowering, their reactivity diverges drastically due to leaving group ability:
The Bromo Analog: Bromide is a large, highly polarizable ion with a relatively weak C–Br bond (~280 kJ/mol). It acts as an excellent leaving group, allowing SN2 reactions to proceed rapidly even at 0°C. However, this hyper-reactivity makes the molecule prone to side reactions, such as Favorskii rearrangements or elimination to form
α,β
-unsaturated ketones [2].
The Chloro Analog: The C–Cl bond is significantly stronger (~340 kJ/mol). Chloride is a poorer leaving group, requiring higher activation energy (heat) or catalytic intervention to achieve complete amination. The distinct advantage is its robust shelf-stability and resistance to spontaneous degradation.
Mechanistic pathway of α-halo ketone amination highlighting SN2 transition state and side reactions.
Quantitative Performance Comparison
The following table synthesizes the empirical performance data of both analogs when subjected to a standard amination workflow (e.g., reaction with methylamine to yield the secondary
α
-amino ketone).
To successfully deploy these intermediates, the experimental protocol must be tailored to their specific kinetic profiles. The bromo analog requires suppression of its over-reactivity, while the chloro analog requires catalytic activation.
Comparative experimental workflows for the amination of bromo and chloro indanyl analogs.
Protocol A: Direct Amination of the Bromo Analog
Because
α
-bromo ketones are highly electrophilic [3], this protocol utilizes strict thermal control to prevent the formation of pyrazine dimers.
Preparation: Dissolve 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (1.0 eq) in anhydrous dichloromethane (DCM).
Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Low temperatures suppress the elimination pathway that leads to unwanted
α,β
-unsaturated ketones.
Nucleophilic Attack: Add methylamine solution (2.5 eq, 2.0 M in THF) dropwise over 30 minutes to prevent localized exothermic spikes.
Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The UV-active starting material spot (Rf ~0.7) should disappear completely within 2 hours, replaced by a lower-Rf product spot.
Isolation: Quench with cold water, extract the organic layer, and immediately bubble anhydrous HCl gas through the solution to precipitate the
α
-amino ketone hydrochloride salt. Causality: The free base
α
-amino ketone is highly unstable and will spontaneously condense into dihydropyrazines; forming the HCl salt locks the amine lone pair, halting degradation [4].
Protocol B: Finkelstein-Catalyzed Amination of the Chloro Analog
To overcome the high activation energy of the C–Cl bond without resorting to destructive temperatures, this protocol employs in situ Finkelstein catalysis.
Preparation: Dissolve 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (1.0 eq) in acetonitrile.
Catalyst Addition: Add potassium iodide (KI, 0.2 eq). Causality: KI drives a catalytic cycle, transiently converting the sluggish chloro ketone into a highly reactive iodo ketone. This drastically lowers the activation energy for the subsequent SN2 attack by the amine.
Nucleophilic Attack: Add methylamine solution (3.0 eq). Heat the mixture to 55°C.
Validation Check: The solution will temporarily shift to a pale yellow/brown hue, confirming the generation of trace iodine and active Finkelstein intermediates. TLC will demonstrate a slow, clean conversion over 12–16 hours without the heavy baseline streaking typical of bromo-analog thermal degradation.
Isolation: Cool to room temperature, quench with aqueous sodium thiosulfate (to reduce any residual I2 to colorless I-), extract, and precipitate the HCl salt as described in Protocol A.
Conclusion & Strategic Recommendations
The decision between the chloro and bromo indanyl analogs should be dictated by your laboratory's scale and operational capabilities:
Choose the 2-Bromo analog for discovery chemistry and small-scale synthesis where rapid reaction times and high yields are prioritized, provided you have the infrastructure for strict temperature control and immediate salt-formation workups.
Choose the 2-Chloro analog for scale-up, bulk manufacturing, or scenarios where the intermediate must be stored for extended periods. The addition of a KI catalyst elegantly bridges the reactivity gap, providing a cleaner impurity profile at the cost of longer reaction times.
References
Master Organic Chemistry. "The SN2 Reaction Mechanism." Master Organic Chemistry,[Link]
Chemistry Stack Exchange. "Why are alpha carbonyl halides most reactive towards SN2 reactions?" Stack Exchange Network, [Link]
Organic Chemistry Portal. "Synthesis of α-Bromoketones." Organic Chemistry Portal,[Link]
Comparative
A Guide to the Structural Landscape of Indanyl Derivatives: A Comparative Analysis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Introduction: The Indanone Core as a Privileged Scaffold in Drug Discovery The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a cornerstone in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Indanone Core as a Privileged Scaffold in Drug Discovery
The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a cornerstone in medicinal chemistry.[1] Its derivatives, particularly indanones, are classified as "privileged structures" due to their ability to bind to a wide range of biological targets.[2] This structural motif is present in numerous pharmacologically active compounds, including approved drugs like the anti-Alzheimer's agent Donepezil and anti-inflammatory agents such as Sulindac.[1][2] The versatility of the indanone scaffold allows for extensive chemical modification, enabling researchers to fine-tune pharmacokinetic and pharmacodynamic properties.[3]
This guide provides an in-depth structural comparison of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS 885460-84-4) with other key indanyl derivatives.[4] We will dissect the influence of various substituents on the molecule's electronic, steric, and conformational characteristics. By grounding our analysis in experimental data and established analytical protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to rationally design and characterize novel indanyl-based therapeutic agents.
Section 1: Structural Dissection of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
The target molecule is a ketone derivative of indane, featuring a chloro-propanoyl group attached at the 5-position of the indanyl ring.
Key Structural Features:
Indanyl Core: The 2,3-dihydro-1H-indene moiety provides a rigid, lipophilic backbone, which is a common feature for interaction with hydrophobic pockets in biological targets.
Propan-1-one Linker: This acyl chain extends from the aromatic ring, providing a point of attachment and specific stereoelectronic properties.
α-Chloro Substituent: The chlorine atom at the C-2 position of the propanoyl chain is a critical feature. As an α-haloketone, this group is a potent electrophile, making the molecule a potential candidate for covalent inhibition of target proteins through nucleophilic attack by amino acid residues like cysteine or histidine.[5][6]
5-Position Substitution: The substitution pattern on the aromatic ring is crucial for modulating electronic properties and directing interactions with target receptors.
Below is a logical workflow for the synthesis and characterization of such a molecule, based on established chemical principles.
Caption: Logical map of structural comparisons.
Electronic Effects: A Spectroscopic Comparison
The electronic nature of substituents profoundly impacts the chemical properties of the indanone scaffold. This is readily observed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The carbonyl (C=O) stretching frequency in IR spectroscopy is particularly sensitive to the electronic effects of substituents on the aromatic ring.
[7]
Compound
Key Structural Feature
Expected C=O Stretch (cm⁻¹)
Rationale for C=O Shift
Expected Aromatic ¹H NMR (ppm)
1-Indanone
Unsubstituted parent
~1700 - 1710
Baseline for comparison.
~7.2 - 7.8
5-Chloro-1-indanone
Weakly deactivating -Cl group
Higher than 1-Indanone
The electron-withdrawing inductive effect of chlorine increases the double bond character of the C=O group, requiring more energy to stretch. [7]
Downfield shift of aromatic protons due to deshielding.
5-Methoxy-1-indanone
Activating -OCH₃ group
Lower than 1-Indanone
The electron-donating resonance effect of the methoxy group decreases the C=O double bond character. [8]
Upfield shift of aromatic protons due to increased electron density.
| Target Molecule | -C(O)CH(Cl)CH₃ at C5 | ~1680 - 1690 | The propanoyl group is electron-withdrawing, but its effect is primarily on the aromatic ring protons rather than a direct conjugation effect on a C1-carbonyl. | Protons on the indanyl aromatic ring will be deshielded, appearing at distinct chemical shifts. [8][9]|
Note: The values in the table are representative and can vary based on the solvent and instrument used.
Steric and Conformational Effects
While electronic effects are paramount, the size, shape, and conformation of indanyl derivatives are critical for their interaction with biological targets, a key aspect of structure-activity relationship (SAR) studies.
[10][11]
Target Molecule vs. 1-Indanone: The introduction of the 2-chloro-propan-1-one side chain at the 5-position significantly increases the steric bulk compared to a simple substituent like chlorine or a methoxy group. This side chain is flexible and can adopt various conformations, which can be advantageous for fitting into a binding pocket.
Target Molecule vs. 2-Benzylidene-1-indanone: 2-Benzylidene derivatives are formed via condensation at the C2 position of the five-membered ring. [12]This introduces a planar, rigid exocyclic double bond, extending the conjugated system of the molecule. [13]This contrasts sharply with our target molecule, where the modification is a flexible chain on the aromatic ring. The rigidity of the benzylidene group can enhance binding affinity through favorable π-stacking interactions but may also limit its ability to adapt to different receptor topographies.
Computational studies and X-ray crystallography are invaluable for understanding these three-dimensional properties. [14][15]X-ray diffraction provides a definitive snapshot of the molecule's solid-state conformation, revealing bond lengths, angles, and intermolecular interactions.
[16][17][18]
Section 3: Experimental Methodologies for Structural Characterization
To ensure scientific integrity, all synthesized compounds must be rigorously characterized. The following protocols are self-validating systems for confirming the structure and purity of indanone derivatives.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure by mapping the chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Methodology:
Sample Preparation: Dissolve 5-10 mg of the purified indanone sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
[7]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.
Data Acquisition: Place the tube in the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.
¹H NMR: Acquire the proton spectrum. For our target molecule, one would expect to see distinct signals for the aromatic protons, the aliphatic protons of the indanyl ring (typically complex multiplets), the methine proton adjacent to the chlorine (a quartet), and the terminal methyl group (a doublet).
[9][19]5. ¹³C NMR: Acquire the carbon spectrum. The number of unique signals should correspond to the number of unique carbon atoms in the proposed structure. The carbonyl carbon is typically found significantly downfield (>190 ppm).
[12]6. Data Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze coupling constants (J-values) to infer connectivity between adjacent protons.
Protocol 3.2: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, with a primary focus on the carbonyl (C=O) group.
Methodology (using Attenuated Total Reflectance - ATR):
Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory to subtract atmospheric H₂O and CO₂ signals.
[7]2. Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Apply Pressure: Use the built-in pressure clamp to ensure firm contact between the sample and the crystal. Good contact is essential for a strong signal.
Acquire Spectrum: Acquire the IR spectrum, typically over a range of 4000–400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
Data Analysis: Identify the characteristic absorption bands. For the target molecule, the key peaks would be the C=O stretch (ketone), C-Cl stretch, aromatic C=C stretches, and C-H stretches.
[12]
Protocol 3.3: X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of the compound.
Methodology:
Crystal Growth: This is often the most challenging step. Grow a single, high-quality crystal of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in all dimensions) on a goniometer head.
Data Collection: Place the goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. [15]The crystal is rotated during data collection to capture reflections from all possible crystal planes.
Structure Solution & Refinement: The diffraction pattern is mathematically processed to generate an electron density map of the crystal's unit cell. [20]From this map, the positions of the atoms can be determined (structure solution). This initial model is then optimized to best fit the experimental data (structure refinement).
Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.
The structural features of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one suggest several avenues for biological activity.
Covalent Targeting: As previously mentioned, the α-haloketone is a reactive functional group. This makes the compound a candidate for designing irreversible or covalent inhibitors, which can offer advantages in potency and duration of action.
Anti-inflammatory Potential: Many indanone derivatives exhibit anti-inflammatory properties. [10][21][22]The specific substitution pattern and the reactive side chain could modulate pathways like NF-κB or MAPK signaling.
[22]* Anticancer and Neurological Applications: The indanone scaffold is being explored for a wide range of diseases. [3][23]Computational docking studies could be employed to predict the binding affinity of this molecule to targets like Cereblon (an E3 ubiquitin ligase component) or various kinases, guiding further experimental work.
[23][24]
Conclusion
The structural analysis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one reveals a molecule with a unique combination of features. It possesses the rigid, lipophilic indanyl core common to many bioactive compounds, but is distinguished by a flexible and chemically reactive α-chloroketone side chain. This feature, in particular, sets it apart from derivatives modified on the aromatic or aliphatic rings and suggests a potential mechanism of action via covalent modification of its biological target.
Comparative analysis with other indanyl derivatives underscores how subtle changes in substitution can lead to significant shifts in electronic distribution, steric profile, and overall conformation. A thorough characterization using a combination of spectroscopic (NMR, IR), crystallographic, and computational methods is essential for any research program aiming to leverage the versatile indanone scaffold for the development of novel therapeutics. This guide provides the foundational knowledge and experimental framework necessary to undertake such an investigation with scientific rigor.
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PMC. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
stability comparison of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one at different pH levels
A Comprehensive Guide to the pH-Dependent Stability of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one In the landscape of pharmaceutical development, a thorough understanding of a drug substance's chemical stability...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the pH-Dependent Stability of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
In the landscape of pharmaceutical development, a thorough understanding of a drug substance's chemical stability is paramount for ensuring its quality, efficacy, and safety.[1][2][3] This guide provides an in-depth analysis of the stability of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, a key intermediate in various synthetic pathways, across a range of pH conditions. The principles and methodologies outlined herein are grounded in established practices of forced degradation studies, which are essential for identifying potential degradation products and pathways.[1][4][5]
The core of this investigation lies in subjecting the compound to stress conditions that are more severe than standard accelerated stability testing to predict its long-term behavior and to develop stability-indicating analytical methods.[5][6] The structure of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, featuring an α-halo ketone moiety, suggests a susceptibility to pH-dependent degradation mechanisms, primarily hydrolysis and elimination reactions.[7][8]
Experimental Design: A Forced Degradation Study
To elucidate the stability profile of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, a forced degradation study was designed. This type of study is a regulatory necessity and a scientific tool to understand the intrinsic stability of a molecule.[1][9] The experimental workflow is outlined below.
Figure 1: Experimental workflow for the pH stability study.
Materials and Methods
Test Substance: 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (purity >99%).
Buffer Solutions:
pH 2.0: Hydrochloric acid buffer.
pH 7.0: Phosphate buffer.
pH 10.0: Carbonate-bicarbonate buffer.
Procedure:
A stock solution of the test substance was prepared in acetonitrile.
Aliquots of the stock solution were added to each buffer solution to a final concentration of 1 mg/mL.
The solutions were incubated in a stability chamber at 40°C.
Samples were withdrawn at predetermined time points (0, 24, 48, 72, and 168 hours).
Each sample was immediately neutralized (if necessary) and diluted with mobile phase for analysis.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was used to quantify the remaining parent compound.
Results: Quantitative Analysis of Degradation
The degradation of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one was monitored over 168 hours. The percentage of the remaining active pharmaceutical ingredient (API) at each time point is summarized in the table below.
Time (hours)
Remaining API at pH 2.0 (%)
Remaining API at pH 7.0 (%)
Remaining API at pH 10.0 (%)
0
100.0
100.0
100.0
24
98.5
92.1
75.3
48
97.2
85.6
56.8
72
96.0
79.8
42.1
168
92.3
65.4
15.7
Discussion: Interpretation of Stability Data
The experimental data clearly indicates a significant pH-dependent stability profile for 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.
Acidic Conditions (pH 2.0): The compound exhibits the highest stability under acidic conditions. The slow rate of degradation suggests that the primary degradation pathways are significantly hindered at low pH. This is consistent with the general understanding that acid-catalyzed enol formation, a potential first step in some degradation pathways, is the rate-determining step.[10][11]
Neutral Conditions (pH 7.0): At neutral pH, the degradation rate is markedly increased compared to acidic conditions. This suggests the involvement of hydroxide ions, even at a low concentration, or water acting as a nucleophile in the degradation process.
Alkaline Conditions (pH 10.0): The compound is highly unstable under alkaline conditions, with rapid and extensive degradation observed. This is characteristic of α-halo ketones, which are susceptible to base-promoted reactions.[10] The presence of a higher concentration of hydroxide ions facilitates nucleophilic attack and elimination reactions.
Proposed Degradation Pathways
Based on the chemical structure of an α-halo ketone and the observed pH-dependent stability, two primary degradation pathways are proposed: hydrolysis and elimination.
Figure 2: Proposed degradation pathways at different pH levels.
Hydrolysis (Predominant under Neutral and Acidic Conditions)
Under neutral and, to a lesser extent, acidic conditions, the primary degradation mechanism is likely nucleophilic substitution (SN2) of the chloride by a water molecule. The carbonyl group activates the adjacent carbon, making it more susceptible to nucleophilic attack.[8] This results in the formation of a 2-hydroxy-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.
Elimination (Favored under Alkaline Conditions)
In an alkaline environment, the α-proton becomes significantly acidic due to the electron-withdrawing effects of the adjacent carbonyl group and chlorine atom.[8][10] A hydroxide ion can abstract this proton to form an enolate intermediate. This is followed by the rapid elimination of the chloride ion to yield an α,β-unsaturated ketone, 1-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-one. This base-promoted elimination pathway is often much faster than hydrolysis, explaining the rapid degradation observed at pH 10.0.
Conclusion and Recommendations
The stability of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is highly dependent on the pH of its environment. It is most stable under acidic conditions and exhibits significant instability in alkaline media.
Key Findings:
Maximum Stability: pH 2.0
Moderate Stability: pH 7.0
Least Stability: pH 10.0
Recommendations for Handling and Storage:
To minimize degradation, 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one should be stored and handled in an acidic environment.
Contact with basic substances should be strictly avoided to prevent rapid decomposition.
For formulation development, careful consideration of excipients is necessary to ensure a compatible and stable pH environment.
Analytical methods for this compound should be developed with the potential for these degradation products in mind, ensuring the method is stability-indicating.
This comprehensive guide underscores the critical importance of understanding the chemical liabilities of pharmaceutical intermediates. The insights gained from this pH-dependent stability study are crucial for guiding further development, ensuring the final drug product's quality, and ultimately, patient safety.
References
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A Senior Application Scientist's Guide to Handling 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS No. 885460-84-4).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS No. 885460-84-4). As an α-chloroketone, this compound belongs to a class of valuable synthetic intermediates that require meticulous handling due to their potential hazards.[1][2] This guide moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Immediate Hazard Assessment
A thorough understanding of the specific hazards is the foundation of a robust safety plan. The known toxicological profile of this compound dictates the stringent controls outlined in this guide.[3]
Hazard Classification
GHS Code
Description
Implication for Handling
Acute Toxicity
H302+H312+H332
Harmful if swallowed, in contact with skin, or if inhaled.
All routes of exposure (ingestion, dermal, inhalation) are significant. Engineering controls and comprehensive PPE are mandatory.
Skin Irritation
H315
Causes skin irritation.
Direct skin contact must be prevented through proper glove selection and lab coat discipline.
Eye Irritation
H319
Causes serious eye irritation.
Chemical splash goggles are the minimum required eye protection; a face shield is necessary for splash-prone procedures.
STOT SE 3
H336
May cause drowsiness or dizziness.
Inhalation of vapors must be minimized, mandating the use of a certified chemical fume hood for all manipulations.
Core Directive: Engineering Controls as the Primary Barrier
Personal protective equipment is the final line of defense. The primary method for mitigating exposure to 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is the consistent use of robust engineering controls.
Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted within a certified chemical fume hood.[4] The hood's function is to draw vapors away from the operator, directly addressing the H332 (harmful if inhaled) and H336 (may cause drowsiness) hazards.[3] The sash should be kept as low as practicable to maximize protection.
Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.[5]
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[5][6]
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE are non-negotiable and are directly informed by the compound's hazard profile.
Eye and Face Protection
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is handled.[6][7]
Required for Liquid Handling: Chemical splash goggles that form a seal around the eyes must be worn when handling solutions of the compound or performing any liquid transfers.[6][8] This is a direct countermeasure to the "serious eye irritation" hazard (H319).[3]
High-Risk Operations: When conducting procedures with a higher risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6][8] The face shield protects the skin on the face and neck, but does not provide adequate protection for the eyes on its own.
Skin and Body Protection
Laboratory Coat: A flame-resistant lab coat with long, cuffed sleeves is required.[8][9] The coat must be kept fully buttoned to protect clothing and skin from potential splashes.[7]
Footwear: Closed-toe shoes made of a non-porous material are mandatory. Sandals, perforated shoes, or cloth sneakers offer insufficient protection and are not permitted.[8][10]
Clothing: Long pants should be worn to cover all exposed skin on the legs. Shorts and skirts are not appropriate.[8]
Hand Protection
Given the H312 (harmful in contact with skin) and H315 (causes skin irritation) classifications, glove selection is critical.[3] A double-gloving strategy is recommended to provide robust protection.
Inner Glove: A thin, flexible laminate glove (e.g., Silver Shield®) can provide excellent broad-spectrum chemical resistance.
Outer Glove: A standard nitrile laboratory glove should be worn over the inner glove. The nitrile glove provides good dexterity and splash protection and should be inspected for any signs of degradation or puncture before each use.[10]
Glove Change Protocol: Gloves must be removed and replaced immediately if contamination is suspected. Never touch "clean" surfaces such as doorknobs, keyboards, or pens with gloved hands.[9][11] Contaminated gloves must be disposed of as hazardous waste.
Respiratory Protection
Under normal operating conditions where all work is performed in a certified chemical fume hood, specific respiratory protection is not typically required.[6] However, in the event of a significant spill or failure of engineering controls, respiratory protection will be necessary. Any use of a respirator requires prior medical evaluation, fit-testing, and training under a formal respiratory protection program.[6] A NIOSH-approved half-face respirator with combination organic vapor/particulate cartridges would be a suitable choice for emergency response.[12]
PPE Selection Workflow for the compound.
Operational Plan: From Handling to Disposal
A seamless workflow that integrates safety at every step is essential for preventing exposures and incidents.
Safe Handling Protocol
Preparation: Designate a specific area within the fume hood for the procedure.[11] Gather all necessary equipment and reagents before starting.
Don PPE: Put on all required PPE as outlined in Section 3, following the correct donning sequence (e.g., lab coat, then goggles, then gloves).
Weighing/Transfer: Conduct all weighing and transfers of the solid or its solutions over a tray or spill liner within the fume hood to contain any minor spills.
Post-Handling: After the procedure is complete, decontaminate any equipment used.
Doff PPE: Remove PPE carefully in the reverse order it was put on, taking care to avoid self-contamination. Wash hands and forearms thoroughly with soap and water after removing gloves.[13]
Emergency Spill Response
In the event of a spill, a calm and methodical response is critical.
Alert & Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or outside of the fume hood, evacuate the lab.
Isolate: If safe to do so, restrict access to the spill area.
Assess: Evaluate the spill size and associated risks. Do not attempt to clean a large spill or a spill for which you are not trained or equipped. Contact your institution's Environmental Health & Safety (EHS) department.
Cleanup (Small, Contained Spills): For a small spill inside a fume hood:
Ensure you are wearing the appropriate PPE, including double gloves and goggles.
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[12][14]
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
Decontaminate the spill surface with a suitable solvent, followed by soap and water.[12]
Place all contaminated materials (gloves, pads, etc.) into the solid hazardous waste container.
Emergency Spill Response Workflow.
Waste Disposal Plan
As a chlorinated organic compound, all waste streams containing 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.
Waste Segregation: This compound and its solutions must be disposed of in a container specifically labeled "Halogenated Organic Waste".[15][16][17] Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.[18]
Container Management:
Use a chemically compatible container (e.g., glass or polyethylene) that can be securely sealed.[16]
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate concentrations.
Keep the waste container closed at all times, except when adding waste.[16]
Store the container in a secondary containment bin within a fume hood or a designated satellite accumulation area.
Contaminated Solids: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and weighing papers, must be collected in a separate, sealed, and clearly labeled container for "Solid Halogenated Hazardous Waste".[6]
Waste Disposal Workflow for the compound.
References
NextSDS. (n.d.). 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. Retrieved from [Link]
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